Regioisomeric Differentiation: meta-Chlorophenyl on Piperazine vs. para-Chlorophenyl on Pyridazine Core
The target compound and its closest catalogued isomer share the identical atomic composition (C₂₀H₁₈ClFN₄, MW 368.8) but differ in the connectivity of the chlorophenyl and piperazine moieties. In the target compound, the 3‑chlorophenyl group is attached to the distal nitrogen of the piperazine ring (N‑arylpiperazine motif) while the pyridazine 6‑position carries a 4‑fluorophenyl ring . In the comparator 3‑(4‑chlorophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine, the 4‑chlorophenyl is directly conjugated to the pyridazine 3‑position and the piperazine bears the 4‑fluorophenyl substituent . This regioisomeric swap changes the distance between the halogenated phenyl ring and the pyridazine core by approximately one C–N bond length (~1.4 Å), alters the rotational degrees of freedom of the halogenated phenyl, and shifts the electron‑withdrawing effect of fluorine from the piperazine‑linked ring to the pyridazine‑conjugated ring [1].
| Evidence Dimension | Position of halogenated phenyl substitution (regiochemistry) |
|---|---|
| Target Compound Data | 3‑Chlorophenyl on piperazine N‑4 (meta‑Cl); 4‑fluorophenyl directly on pyridazine C‑6 |
| Comparator Or Baseline | 3‑(4‑Chlorophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine: 4‑chlorophenyl on pyridazine C‑3; 4‑fluorophenyl on piperazine N‑4 (para‑F/para‑Cl swapped) |
| Quantified Difference | Regioisomeric; identical molecular formula but distinct SMILES connectivity (C1CN(CCN1c1cccc(Cl)c1)c1ccc(c2ccc(F)cc2)nn1 vs. C1CN(CCN1c1ccc(cc1)F)c1ccc(c2ccc(cc2)[Cl])nn1) |
| Conditions | Structural comparison by SMILES notation and IUPAC nomenclature; no biological assay data available for head-to-head functional comparison due to absence of published screening results for the target compound. |
Why This Matters
Procurement of the incorrect regioisomer will deliver a compound with a different spatial presentation of the halogen‑bond donor/acceptor pharmacophore, potentially invalidating any receptor‑docking hypothesis or structure‑based design campaign that depends on the specific 3‑chlorophenyl‑piperazine orientation.
- [1] Betti, L. et al. α1-Adrenoceptor Antagonists. 6. Structural Optimization of Pyridazinone−Arylpiperazines. J. Med. Chem. 2003, 46 (15), 3245–3253. (Demonstrates that repositioning substituents between pyridazinone ring and arylpiperazine moiety shifts α₁‑AR affinity by >10‑fold). View Source
